1-[2-(2-Nitrobenzoyl)phenyl]ethan-1-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
113988-38-8 |
|---|---|
Molecular Formula |
C15H11NO4 |
Molecular Weight |
269.25 g/mol |
IUPAC Name |
1-[2-(2-nitrobenzoyl)phenyl]ethanone |
InChI |
InChI=1S/C15H11NO4/c1-10(17)11-6-2-3-7-12(11)15(18)13-8-4-5-9-14(13)16(19)20/h2-9H,1H3 |
InChI Key |
XZQLBOSEQQYRKP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CC=C1C(=O)C2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Reactivity and Reaction Mechanisms of 1 2 2 Nitrobenzoyl Phenyl Ethan 1 One
Reactivity of the Ketone Moiety
The structure of 1-[2-(2-Nitrobenzoyl)phenyl]ethan-1-one contains two distinct ketone functional groups: an acetophenone-like methyl ketone and a benzophenone-like diaryl ketone. The reactivity of these carbonyl centers is a focal point of the molecule's chemistry, influenced by both steric and electronic factors. Aldehydes are generally more reactive towards nucleophiles than ketones because they are less sterically hindered and their carbonyl carbon is more electrophilic. libretexts.org Between the two ketone groups in the target molecule, the methyl ketone is typically more reactive than the more sterically hindered diaryl ketone. libretexts.org
Nucleophilic Addition Reactions
The most fundamental reaction of a carbonyl group is the nucleophilic addition to the electrophilic carbonyl carbon. masterorganicchemistry.comyoutube.com This reaction proceeds via the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. libretexts.org Subsequent protonation of this intermediate yields an alcohol. libretexts.org The reaction is fundamental to carbonyl chemistry and involves the change in hybridization of the carbonyl carbon from sp² to sp³. masterorganicchemistry.com
A wide array of nucleophiles can participate in this reaction. Strong, irreversible nucleophiles include organometallic reagents (e.g., Grignard reagents) and hydride reagents. masterorganicchemistry.comyoutube.com Weaker, reversible nucleophiles include cyanide, alcohols, and amines. masterorganicchemistry.com The general reactivity of ketones is less than that of aldehydes due to the electron-donating and sterically hindering effects of the two alkyl or aryl substituents. libretexts.org
| Nucleophile | Reagent Example | Product Type |
| Hydride Ion | Sodium Borohydride (NaBH₄) | Secondary/Tertiary Alcohol |
| Organometallic | Methylmagnesium Bromide (CH₃MgBr) | Tertiary Alcohol |
| Cyanide Ion | Hydrogen Cyanide (HCN) / KCN | Cyanohydrin |
| Amine | Primary Amine (R-NH₂) | Imine (Schiff Base) |
| Amine | Secondary Amine (R₂NH) | Enamine |
Condensation and Cyclization Pathways
Ketones with α-hydrogens can undergo base- or acid-catalyzed condensation reactions. The most common of these is the aldol (B89426) condensation, which involves the reaction of an enolate with another carbonyl compound to form a β-hydroxy ketone, which may subsequently dehydrate to an α,β-unsaturated ketone. researchgate.netresearchgate.net
Given the structure of this compound, intramolecular condensation or cyclization reactions are plausible. The proximity of the two carbonyl groups and the methyl group (with its acidic α-hydrogens) could facilitate ring formation under appropriate catalytic conditions. For instance, treatment with a base could generate an enolate from the acetyl group, which could then attack the other carbonyl carbon intramolecularly. Such intramolecular cyclizations are a key strategy in the synthesis of various cyclic compounds, including indanones. beilstein-journals.org
Enolate Formation and Alpha-Functionalization
The hydrogen atoms on the carbon adjacent to a carbonyl group (the α-carbon) are acidic and can be removed by a base to form an enolate. masterorganicchemistry.comleah4sci.com Enolates are potent nucleophiles, with the negative charge delocalized between the α-carbon and the oxygen atom. masterorganicchemistry.com In this compound, the methyl protons of the ethanone (B97240) moiety are the most acidic and readily form an enolate.
This enolate can react with a variety of electrophiles in a process known as α-functionalization, a cornerstone for forming new carbon-carbon and carbon-heteroatom bonds. springernature.comresearchgate.net This process is essential for building molecular complexity. springernature.com
| Electrophile | Reagent Example | Reaction Type | Product |
| Alkyl Halide | Iodomethane (CH₃I) | Alkylation | 1-[2-(2-Nitrobenzoyl)phenyl]propan-1-one |
| Halogen | Bromine (Br₂) | Halogenation | 2-Bromo-1-[2-(2-nitrobenzoyl)phenyl]ethan-1-one |
| Aldehyde | Benzaldehyde | Aldol Addition | 3-Hydroxy-1,3-diphenyl-3-[2-(2-nitrobenzoyl)phenyl]propan-1-one |
Reactivity of the Nitro Group
The aromatic nitro group is a strong electron-withdrawing group that deactivates the benzene (B151609) ring towards electrophilic aromatic substitution. However, the nitro group itself is a site of significant reactivity, primarily involving reduction and photochemical transformations.
Reduction Reactions to Amino or Other Nitrogen-Containing Derivatives
The reduction of aromatic nitro compounds is a crucial transformation in organic synthesis, providing a primary route to aromatic amines. masterorganicchemistry.comjsynthchem.com A variety of reagents and conditions can be employed to achieve this, sometimes allowing for the formation of intermediate reduction products like nitroso compounds or hydroxylamines. wikipedia.org
Common methods for the complete reduction of a nitro group to an amine include catalytic hydrogenation and the use of dissolving metals in acid. masterorganicchemistry.comwikipedia.org
| Reagent / Conditions | Product | Notes |
| H₂, Pd/C or PtO₂ | 1-[2-(2-Aminobenzoyl)phenyl]ethan-1-one | A common and efficient method for reducing aromatic and aliphatic nitro groups. commonorganicchemistry.com |
| Fe, Sn, or Zn in HCl | 1-[2-(2-Aminobenzoyl)phenyl]ethan-1-one | Classic method for nitro group reduction; iron in acidic media is a mild option. masterorganicchemistry.comcommonorganicchemistry.comyoutube.com |
| Sodium Hydrosulfite (Na₂S₂O₄) | 1-[2-(2-Aminobenzoyl)phenyl]ethan-1-one | Can be used for reducing nitroaromatics. wikipedia.org |
| Zinc dust, NH₄Cl(aq) | 1-[2-(2-(Hydroxyamino)benzoyl)phenyl]ethan-1-one | Conditions that can favor the formation of the intermediate hydroxylamine. wikipedia.org |
| LiAlH₄ | Azo product | Lithium aluminum hydride typically reduces aromatic nitro compounds to azo compounds, not amines. commonorganicchemistry.com |
Advanced Spectroscopic Characterization for Structural and Electronic Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the precise connectivity of atoms in a molecule. For 1-[2-(2-Nitrobenzoyl)phenyl]ethan-1-one, a combination of one-dimensional and two-dimensional NMR experiments would be essential.
1H and 13C NMR for Detailed Structural Assignment
The ¹H NMR spectrum would provide information on the number and environment of protons. The methyl protons of the ethanone (B97240) group would likely appear as a singlet in the upfield region (around 2.5 ppm). The eight aromatic protons would resonate in the downfield region (typically 7.0-8.5 ppm), exhibiting complex splitting patterns due to coupling between adjacent protons. The protons on the nitro-substituted ring, being in an electron-poor environment, would be expected to appear at the lower end of this range.
The ¹³C NMR spectrum would reveal all the carbon atoms in the molecule. The two carbonyl carbons (from the ethanone and benzoyl groups) would be the most downfield signals (likely in the 190-200 ppm range). The carbon of the methyl group would be the most upfield signal. The twelve aromatic carbons would appear in the intermediate region (approximately 120-150 ppm), with the carbon attached to the nitro group being significantly deshielded.
Hypothetical NMR Data for this compound
| ¹H NMR (Proton NMR) | ¹³C NMR (Carbon-13 NMR) | ||
|---|---|---|---|
| Chemical Shift (δ) ppm (Predicted) | Assignment | Chemical Shift (δ) ppm (Predicted) | Assignment |
| ~2.6 | -CH₃ (ethanone) | ~30 | -CH₃ (ethanone) |
| 7.2 - 8.3 | Aromatic Protons (8H) | ~124 - 149 | Aromatic Carbons (12C) |
| - | - | ~195 | C=O (ethanone) |
| - | - | ~198 | C=O (benzoyl) |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
To definitively assign the complex aromatic signals, 2D NMR experiments are crucial.
COSY (Correlation Spectroscopy) would establish proton-proton coupling networks within each of the two aromatic rings, helping to trace the connectivity of adjacent protons.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the signal of the carbon atom it is directly attached to. This would link the proton assignments to the carbon skeleton.
HMBC (Heteronuclear Multiple Bond Correlation) is vital for connecting the different fragments of the molecule. It reveals correlations between protons and carbons that are two or three bonds away. For instance, it would show correlations from the methyl protons to the ethanone carbonyl carbon and the adjacent aromatic carbon. It would also be instrumental in confirming the connectivity between the two phenyl rings via the benzoyl carbonyl group.
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Analysis
FT-IR and Raman spectroscopy probe the vibrational modes of molecules, providing invaluable information about the functional groups present.
Assignment of Characteristic Vibrational Modes
The FT-IR spectrum of this compound would be dominated by several key absorptions.
Carbonyl (C=O) Stretching: Two distinct, strong absorption bands would be expected in the region of 1680-1710 cm⁻¹, corresponding to the symmetric and asymmetric stretching of the two ketone groups.
Nitro (NO₂) Group Stretching: Strong, characteristic bands for the asymmetric and symmetric stretching of the nitro group would appear around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively.
Aromatic C=C Stretching: Multiple sharp bands of medium intensity would be observed in the 1450-1600 cm⁻¹ region.
C-H Stretching: Aromatic C-H stretching would give rise to signals above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group would appear just below 3000 cm⁻¹.
Raman spectroscopy would complement the FT-IR data. The symmetric vibrations, such as the aromatic ring breathing modes, and non-polar bonds would generally produce strong Raman signals.
Characteristic Vibrational Frequencies
| Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| Aliphatic C-H Stretch | 3000 - 2850 | Medium |
| C=O Stretch (Ketones) | 1710 - 1680 | Strong |
| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong |
| NO₂ Asymmetric Stretch | 1560 - 1520 | Strong |
| NO₂ Symmetric Stretch | 1380 - 1340 | Strong |
Conformational Analysis through Vibrational Signatures
The relative orientation of the two phenyl rings and the carbonyl groups can influence the exact frequencies and shapes of the vibrational bands. Theoretical calculations, combined with experimental FT-IR and Raman data, could provide insights into the most stable conformation of the molecule in the solid state or in solution. Steric hindrance between the ortho substituents likely forces the phenyl rings to be twisted out of plane relative to each other, which would be reflected in the vibrational spectra.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The extensive conjugation involving the two phenyl rings and two carbonyl groups in this compound would result in characteristic absorption bands. Expected transitions would include π → π* transitions associated with the aromatic systems and n → π* transitions associated with the carbonyl groups. The presence of the nitro group, a strong chromophore, would likely cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted analogue, 1-(2-benzoylphenyl)ethanone (B184649). The spectrum, typically recorded in a solvent like ethanol (B145695) or acetonitrile, would be useful for confirming the presence of the conjugated system and for quantitative analysis.
Analysis of Electronic Transitions and Chromophoric Interactions
The electronic absorption spectrum of an organic molecule is dictated by the transitions of electrons from lower to higher energy molecular orbitals, influenced by the presence of chromophores—parts of a molecule that absorb light. In this compound, the key chromophores are the benzoyl and nitrophenyl groups, as well as the ethanone linkage. The interaction between these groups gives rise to a unique electronic spectrum.
The UV-Visible spectrum of compounds containing similar functionalities, such as nitroaromatics and benzoyl derivatives, typically exhibits characteristic absorption bands. These bands are generally attributed to π → π* and n → π* electronic transitions. The π → π* transitions, which are usually of high intensity, involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. The n → π* transitions are typically of lower intensity and involve the promotion of an electron from a non-bonding orbital (e.g., from the oxygen atoms of the carbonyl and nitro groups) to an antibonding π* orbital.
The specific wavelengths and intensities of these absorptions for this compound would be influenced by the electronic communication between the two aromatic rings and the carbonyl groups. The presence of the electron-withdrawing nitro group is expected to significantly impact the electronic structure and, consequently, the absorption spectrum.
Solvatochromic Effects on Absorption Spectra
Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This phenomenon arises from the differential solvation of the ground and excited states of a molecule. By studying the absorption spectrum of this compound in a range of solvents with varying polarities, insights into the nature of its electronic transitions and the change in dipole moment upon excitation can be gained.
A positive solvatochromism (a bathochromic or red shift to longer wavelengths) with increasing solvent polarity suggests that the excited state is more polar than the ground state. Conversely, a negative solvatochromism (a hypsochromic or blue shift to shorter wavelengths) indicates that the ground state is more polar. For molecules like this compound, which possess polar functional groups, significant solvatochromic shifts are anticipated.
To systematically study these effects, the absorption maxima (λmax) would be recorded in various solvents. A data table, such as the one conceptualized below, would be essential for this analysis.
Interactive Data Table: Conceptual Solvatochromic Data for this compound
| Solvent | Polarity Index | Absorption Maximum (λmax, nm) |
| n-Hexane | 0.1 | Data not available |
| Toluene | 2.4 | Data not available |
| Dichloromethane | 3.1 | Data not available |
| Acetone | 5.1 | Data not available |
| Acetonitrile | 5.8 | Data not available |
| Ethanol | 4.3 | Data not available |
| Methanol | 5.1 | Data not available |
| Water | 10.2 | Data not available |
Note: The data in this table is conceptual and requires experimental determination.
Mass Spectrometry for Molecular Structure Confirmation
Mass spectrometry is an indispensable tool for confirming the molecular weight and elucidating the structure of organic compounds by analyzing the mass-to-charge ratio of their ions.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry provides a highly accurate measurement of the molecular mass of a compound, often to four or more decimal places. This precision allows for the determination of the elemental composition of the molecule, as the exact mass is unique to a specific molecular formula. For this compound (C₁₅H₁₁NO₄), the theoretical exact mass can be calculated. An experimental HRMS measurement that matches this theoretical value would provide strong evidence for the compound's identity.
Data Table: Theoretical vs. Experimental Mass Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₅H₁₁NO₄ |
| Theoretical Exact Mass | 269.0688 |
| Experimental Exact Mass | Data not available |
| Mass Error (ppm) | Data not available |
Note: Experimental data is required for a complete comparison.
Fragmentation Pathways and Isotopic Abundance Analysis
In addition to the molecular ion peak, mass spectrometry often produces a series of fragment ions resulting from the breakdown of the parent molecule. The pattern of these fragments is characteristic of the compound's structure and can be used to piece together its connectivity. For this compound, fragmentation would likely occur at the weaker bonds, such as the C-C bonds adjacent to the carbonyl groups and the bond connecting the two aromatic rings.
Common fragmentation pathways for such a molecule could include:
Loss of the nitro group (NO₂)
Cleavage to form benzoyl and acetylphenyl cations.
Loss of carbon monoxide (CO) from the carbonyl groups.
Analysis of the isotopic abundance pattern in the mass spectrum, particularly for the molecular ion peak, can further confirm the elemental composition. The relative intensities of the M, M+1, and M+2 peaks are determined by the natural abundance of isotopes of the constituent elements (e.g., ¹³C, ¹⁵N, ¹⁷O, ¹⁸O).
X-ray Crystallography for Solid-State Structural Determination
For this compound, a single-crystal X-ray diffraction study would reveal the spatial relationship between the two phenyl rings and the orientation of the nitro and acetyl groups. This information is crucial for understanding intermolecular interactions in the solid state, such as π-π stacking or hydrogen bonding, which can influence the material's physical properties.
A successful crystallographic analysis would yield a detailed set of parameters, which would be presented in a standardized format.
Data Table: Conceptual Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | Data not available |
| Space Group | Data not available |
| a (Å) | Data not available |
| b (Å) | Data not available |
| c (Å) | Data not available |
| α (°) | Data not available |
| β (°) | Data not available |
| γ (°) | Data not available |
| Volume (ų) | Data not available |
| Z | Data not available |
| Density (calculated) (g/cm³) | Data not available |
| R-factor (%) | Data not available |
Note: This table represents the type of data that would be obtained from an X-ray crystallographic study and requires experimental determination.
Computational and Theoretical Investigations
Quantum Chemical Calculations Utilizing Density Functional Theory (DFT)
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost that makes it ideal for the study of medium to large-sized molecules. DFT calculations for 1-[2-(2-Nitrobenzoyl)phenyl]ethan-1-one would typically be performed using a functional such as B3LYP in conjunction with a basis set like 6-311G(d,p) to provide a reliable description of the molecule's electronic structure and geometry. nih.gov
Geometry Optimization and Conformational Space Exploration
The first step in any computational analysis is to determine the most stable three-dimensional arrangement of the atoms, a process known as geometry optimization. For a molecule with multiple rotatable bonds like this compound, this involves exploring the conformational space to identify the global energy minimum.
Table 1: Hypothetical Optimized Geometrical Parameters for this compound
| Parameter | Predicted Value |
| Dihedral Angle (Phenyl-CO-Phenyl) | 50-70° |
| Dihedral Angle (NO2-Phenyl) | 20-40° |
| Bond Length (C=O) | ~1.22 Å |
| Bond Length (C-NO2) | ~1.48 Å |
Note: These values are illustrative and would be precisely determined through DFT calculations.
Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a pivotal role in determining a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and polarizability. emerginginvestigators.orgirjweb.com A smaller HOMO-LUMO gap generally implies higher reactivity. researchgate.net
For this compound, the HOMO is expected to be localized primarily on the acetyl-substituted phenyl ring, which is the more electron-rich part of the molecule. Conversely, the LUMO is anticipated to be concentrated on the nitrobenzoyl moiety, as the nitro group is a strong electron-withdrawing group. This spatial separation of the frontier orbitals suggests that the lowest energy electronic transition will involve a significant degree of intramolecular charge transfer (ICT) from the acetylphenyl donor to the nitrobenzoyl acceptor. In similar donor-acceptor compounds, the HOMO-LUMO gap can be tuned by modifying the donor and acceptor groups. nankai.edu.cn
Table 2: Predicted Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -2.8 |
| HOMO-LUMO Gap | 3.7 |
Note: These values are hypothetical and serve to illustrate the expected electronic structure.
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions
Natural Bond Orbital (NBO) analysis is a powerful tool for understanding the delocalization of electron density and the nature of bonding within a molecule. It provides a quantitative picture of intramolecular interactions, such as hyperconjugation and steric repulsion, by examining the interactions between filled (donor) and empty (acceptor) orbitals.
In this compound, NBO analysis would be particularly useful for quantifying the electronic interactions between the two aromatic rings and the central carbonyl group. It would reveal the extent of π-conjugation across the molecule, which is influenced by the dihedral angle between the rings. Furthermore, NBO analysis can shed light on the intramolecular hydrogen bonding and other non-covalent interactions that contribute to the molecule's conformational stability. For instance, in nitro-substituted compounds, NBO analysis has been used to quantify charge redistribution due to resonance effects. qnl.qa
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactivity
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule, providing a guide to its reactive sites. The MEP is plotted onto the electron density surface, with different colors representing regions of varying electrostatic potential. Red areas indicate regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas denote regions of positive potential (electron-poor), which are prone to nucleophilic attack.
For this compound, the MEP map is expected to show a significant negative potential around the oxygen atoms of the nitro and carbonyl groups, making them the most likely sites for interaction with electrophiles or for hydrogen bonding. Conversely, the regions around the hydrogen atoms of the phenyl rings and the carbon atom of the carbonyl group would exhibit a positive potential, indicating their susceptibility to nucleophilic attack. The presence of the electron-withdrawing nitro group will significantly influence the electrostatic potential of the entire molecule. researchgate.netresearchgate.nettandfonline.com
Reactivity Indices and Fukui Functions for Predicting Reaction Sites
Conceptual DFT provides a framework for quantifying chemical reactivity through various indices. Global reactivity descriptors such as chemical hardness, softness, electronegativity, and the electrophilicity index can be calculated from the HOMO and LUMO energies. These parameters provide a general measure of the molecule's reactivity.
For a more detailed analysis of local reactivity, Fukui functions are employed. These functions indicate the change in electron density at a specific point in the molecule upon the addition or removal of an electron. By calculating the condensed Fukui functions for each atom, it is possible to identify the most probable sites for nucleophilic, electrophilic, and radical attack. For this compound, the Fukui functions would likely confirm that the oxygen atoms of the nitro and carbonyl groups are the primary sites for electrophilic attack, while the carbonyl carbon and certain positions on the aromatic rings are more susceptible to nucleophilic attack.
Time-Dependent DFT (TD-DFT) for Excited State Properties and Photoreactivity
Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for studying the electronic excited states of molecules. qnl.qa It allows for the calculation of vertical excitation energies, oscillator strengths (which determine the intensity of electronic transitions), and the nature of the excited states.
A TD-DFT analysis of this compound would provide a theoretical UV-Vis absorption spectrum, which could be compared with experimental data. The calculations would likely reveal that the lowest energy absorption band corresponds to the HOMO-LUMO transition, characterized by a significant intramolecular charge transfer from the acetylphenyl to the nitrobenzoyl moiety. Understanding the nature of the excited states is crucial for predicting the molecule's photoreactivity, including its potential to act as a photoinitiator or to undergo photochemical reactions. In substituted benzophenones, TD-DFT has been successfully used to interpret their UV spectra and understand their photoinitiating properties. chemrxiv.orgscispace.comscialert.net The introduction of a nitro group can significantly alter the spectral features of a molecule. qnl.qa
Non-Linear Optical (NLO) Properties Prediction and Calculation
The prediction of Non-Linear Optical (NLO) properties for a molecule like this compound would typically be carried out using quantum chemical calculations, often employing Density Functional Theory (DFT). These calculations are crucial for identifying materials with potential applications in optoelectronics and photonics.
The presence of a nitro group (a strong electron-withdrawing group) and a conjugated π-system, characteristic of the benzoylphenyl structure, suggests that the molecule could possess significant NLO properties. Computational studies on similar nitro-substituted aromatic compounds, such as certain chalcone (B49325) derivatives, have shown that the combination of electron-donating and electron-accepting groups enhances NLO response. rsc.orgbohrium.comresearchgate.net Theoretical calculations for analogous molecules often involve the computation of parameters like the first hyperpolarizability (β), which is a measure of the second-order NLO response. For instance, studies on nitro-based chalcone derivatives have demonstrated their potential as NLO materials through such computational analyses. bohrium.com Without specific calculations for this compound, no quantitative data can be presented.
Molecular Dynamics Simulations for Dynamic Behavior in Different Phases
Molecular Dynamics (MD) simulations are a powerful tool for understanding the dynamic behavior of molecules at an atomic level over time. An MD simulation of this compound would provide insights into its conformational flexibility, intermolecular interactions, and aggregation behavior in different phases (e.g., in solution or in a crystalline state).
Simulations on related aromatic compounds often focus on understanding how molecules interact with each other and their environment. For example, MD simulations have been used to study the aggregation behavior of aromatic pollutants, driven by π–π interactions, and to understand the thermal decomposition of nitro-containing energetic materials. mdpi.comnih.gov For this compound, MD simulations could reveal how the nitro and keto groups influence its interaction with solvents or its packing in a solid state. This information is valuable for predicting material properties like solubility and stability. However, no specific MD simulation studies for this compound were found.
Electron Density Topological Analysis (e.g., ELF, LOL, RDG)
Electron density topological analysis, based on theories like the Quantum Theory of Atoms in Molecules (QTAIM), provides a detailed picture of chemical bonding and non-covalent interactions within a molecule. This is achieved by analyzing the topology of the electron density (ρ(r)) and its derivatives, such as the Laplacian of the electron density (∇²ρ(r)), the Electron Localization Function (ELF), and the Localized Orbital Locator (LOL).
For this compound, this analysis would characterize the nature of its covalent bonds (e.g., C-C, C=O, C-N, N-O) and any intramolecular non-covalent interactions, which can be crucial for understanding its three-dimensional structure and stability. Studies on other nitro-aromatic compounds, like 2-nitroimidazole (B3424786) and various nitroanilines, have successfully used this method to determine charge distribution, bond properties, and intermolecular interactions from high-resolution X-ray diffraction data and theoretical calculations. researchgate.netnih.govacs.org The analysis of critical points in the electron density would reveal the strength and nature of these interactions. Without experimental or theoretical electron density data for the target compound, a topological analysis cannot be performed.
Potential Research Applications of 1 2 2 Nitrobenzoyl Phenyl Ethan 1 One and Its Derivatives
Development as a Synthetic Intermediate for Complex Molecular Architectures
The structure of 1-[2-(2-Nitrobenzoyl)phenyl]ethan-1-one is characterized by several reactive sites, making it a versatile building block, or intermediate, for the synthesis of more complex molecules. The presence of two carbonyl groups (ketones) and a nitro group offers multiple avenues for chemical transformation.
Carbonyl Group Reactivity : The two ketone functionalities can undergo a wide range of standard organic reactions, such as reduction to alcohols, reductive amination to form amines, or reactions with Grignard reagents to create tertiary alcohols. These transformations allow for the introduction of new functional groups and the extension of the carbon skeleton.
Nitro Group Transformation : The nitro group can be reduced to an amine, which is a key functional group for forming amides, sulfonamides, and for participating in cyclization reactions to generate heterocyclic systems.
Cyclization Reactions : The spatial arrangement of the functional groups may facilitate intramolecular reactions to form complex polycyclic or heterocyclic architectures, which are common motifs in pharmaceuticals and other biologically active compounds. The versatility of related ketone-containing intermediates is well-established in pharmaceutical synthesis. nbinno.com
The strategic manipulation of these functional groups allows chemists to use this compound as a starting point for constructing elaborate molecular frameworks that would be difficult to assemble through other synthetic routes.
Exploration in Photolabile Protecting Groups (PPGs) and Caging Chemistry
Perhaps the most significant area of research for this compound and its derivatives lies in its application as a photolabile protecting group (PPG), often referred to as a photocleavable or photoremovable protecting group. acs.org This functionality stems from its core 2-nitrobenzyl structure, which is one of the most widely used motifs in photochemistry. wikipedia.orgnih.gov
A PPG is a chemical group that is attached to a molecule to mask a specific functional group, rendering it temporarily inactive. The protecting group can then be removed by exposure to light, typically UV, to restore the original functionality. wikipedia.org This process is known as "uncaging." The key advantages of using light as a trigger are the high degree of spatial and temporal control it offers and the fact that it is a "traceless" process that does not require chemical reagents for deprotection. wikipedia.orgnih.gov
The mechanism for the photocleavage of 2-nitrobenzyl-based PPGs is a well-studied Norrish Type II reaction. wikipedia.org Upon absorption of a photon, the molecule enters an excited state, leading to an intramolecular hydrogen abstraction from the benzylic position by one of the nitro group's oxygen atoms. This is followed by a rearrangement to form an aci-nitro intermediate, which then cleaves to release the protected molecule and form a 2-nitrosobenzaldehyde byproduct. acs.orgwikipedia.org
Table 1: Potential Applications and Corresponding Structural Features
| Potential Application | Key Structural Feature | Mechanism/Principle |
|---|---|---|
| Synthetic Intermediate | Multiple reactive sites (two ketones, one nitro group) | Standard organic transformations (reduction, amination, cyclization) |
| Photolabile Protecting Groups | 2-Nitrobenzyl moiety | Norrish Type II photoreaction leading to bond cleavage |
| Photo-Triggered Release | Light-sensitive 2-nitrobenzyl core | Photocleavage to release a caged molecule on demand |
| Photoresists & Surface Modification | Photoreactive nature | Light-induced change in chemical structure and solubility |
| Functional Materials Scaffold | Rigid aromatic backbone with functional handles | Building block for larger conjugated systems |
| Mechanistic Chemical Biology | Caging/uncaging capability | Spatiotemporal control over the release of bioactive molecules |
The ability of 2-nitrobenzyl derivatives to release molecules upon light irradiation makes them ideal for creating photo-triggered release systems. nih.gov In this application, a chemical probe or a therapeutic agent is "caged" by covalently linking it to the photolabile group. The resulting conjugate is inactive until light of a specific wavelength is applied, which triggers the cleavage of the PPG and releases the active probe. nih.govhku.hk
This technology has found applications in drug delivery, where a caged drug can be administered and only activated at a specific target site, such as a tumor, by focused light. hku.hk This approach minimizes off-target effects and increases therapeutic efficacy. For example, research has demonstrated the development of nanocomposites with a poly-o-nitrobenzyl shell that can release a payload, such as the anticancer drug doxorubicin, upon near-infrared (NIR) light irradiation. researchgate.net This demonstrates the principle of using the o-nitrobenzyl moiety for controlled release, a concept directly applicable to derivatives of this compound.
The light-induced chemical transformation of 2-nitrobenzyl compounds is also a foundational principle in the field of photolithography. Photoresists are light-sensitive materials used to form patterned coatings on surfaces, a critical process in microelectronics fabrication. google.com A photoresist formulation might incorporate a polymer containing photolabile groups like the 2-nitrobenzyl moiety. wikipedia.org
When a portion of the photoresist is exposed to light through a mask, the photolabile groups cleave. This chemical change alters the solubility of the exposed regions in a developer solvent. Depending on the system, either the exposed or unexposed regions are washed away, leaving a precise pattern on the substrate. google.com
Similarly, this photochemical property can be used for surface modification. wikipedia.org A surface can be functionalized with molecules containing a 2-nitrobenzyl PPG. By irradiating specific areas of the surface with light, the protecting groups can be removed, revealing a reactive functional group. This allows for the subsequent attachment of a different molecule in a spatially defined pattern, enabling the creation of microarrays or other functionalized surfaces. mdpi.com
Investigation in Materials Science for Functional Molecules (e.g., as a scaffold for novel optoelectronic materials)
The rigid, conjugated structure of this compound makes it an interesting scaffold for the development of novel functional materials. The benzophenone (B1666685) core provides a robust and well-defined three-dimensional structure. By chemically modifying the acetyl and nitrobenzoyl groups, researchers can attach other functional units to create larger, more complex molecules with tailored electronic and optical properties.
For instance, the carbonyl groups could be used as handles to build conjugated polymers or dendrimers. The introduction of electron-donating and electron-accepting groups could lead to materials with interesting charge-transfer characteristics, which are desirable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other optoelectronic devices. The inherent photoreactivity of the 2-nitrobenzyl group could also be exploited to create photo-responsive or photo-patternable materials. While direct applications of this specific molecule are still emerging, the principles are based on the extensive use of similar aromatic ketones as building blocks in materials science. researchgate.net
Utilization in Mechanistic Chemical Biology as a Tool for Understanding Biological Processes
The concept of caging and uncaging molecules with light is a powerful tool in chemical biology for studying complex biological processes in real-time. By caging a biologically active molecule—such as a neurotransmitter, a signaling molecule, or an enzyme inhibitor—with a PPG derived from this compound, its biological activity can be temporarily switched off.
This inactive, caged compound can be introduced to cells or tissues. A researcher can then use a focused light source, like a laser, to irradiate a specific cell or even a subcellular region. This triggers the release of the active molecule with high precision, allowing the immediate biological response to be observed and measured. This technique provides unparalleled spatiotemporal control, enabling the study of dynamic processes like cell signaling, neurotransmission, and gene expression in a way that is not possible with conventional methods.
Precursor Synthesis for Catalysis or Ligand Development
The structural framework of this compound also holds potential for the synthesis of novel ligands for catalysis. Ligands are organic molecules that bind to a central metal atom to form a coordination complex, which can then act as a catalyst. The properties of the ligand are crucial in determining the activity and selectivity of the catalyst.
The two ketone groups on the molecule can be chemically transformed into other coordinating groups, such as amines, alcohols, or phosphines, which are known to bind strongly to transition metals. The rigid phenyl backbone can help to create a well-defined coordination sphere around the metal center, which can influence the outcome of a catalytic reaction. By synthesizing a library of ligands derived from this precursor, it may be possible to develop new catalysts for important organic transformations.
Table 2: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2-acetyl-2'-nitrobenzophenone |
| 2-nitrosobenzaldehyde |
Conclusion and Future Research Directions
Summary of Key Academic Contributions and Findings
Identification of Unexplored Research Avenues and Challenges
The lack of existing research on 1-[2-(2-Nitrobenzoyl)phenyl]ethan-1-one presents a wide-open field for chemical investigation. The primary challenge is the absence of established synthetic routes and characterization data, which would be the foundational step for any further research.
Several unexplored research avenues can be identified based on the compound's structure:
Synthesis and Optimization: A crucial first step would be the development and optimization of a reliable and high-yielding synthetic pathway to produce This compound . This would likely involve exploring various coupling and acylation strategies.
Reduction of the Nitro Group: The presence of a nitro group offers a key site for chemical modification. Its selective reduction to an amine would yield 1-[2-(2-aminobenzoyl)phenyl]ethan-1-one , a potentially valuable intermediate for the synthesis of various heterocyclic compounds, such as quinolines, benzodiazepines, or acridones, which are known to possess diverse biological activities.
Reactivity of the Ketone Moieties: The compound possesses two ketone functional groups which could be selectively targeted. Research into their differential reactivity towards various nucleophiles, reducing agents, or in condensation reactions could lead to the synthesis of complex molecular architectures.
Photochemical Studies: The ortho-nitrobenzoyl moiety is a well-known photoremovable protecting group. Investigating the photochemical properties of This compound could open up applications in photolithography, controlled release systems, and photobiology.
Coordination Chemistry: The diketone functionality could potentially act as a chelating ligand for various metal ions. Synthesis and characterization of metal complexes of this compound could lead to new catalysts or materials with interesting magnetic or optical properties.
Broader Implications for Organic Chemistry, Materials Science, and Related Disciplines
While direct applications of This compound are yet to be discovered, its potential as a versatile precursor suggests several broader implications for various scientific fields:
Organic Chemistry: As a multifunctional building block, this compound could significantly contribute to the synthetic chemist's toolbox. The development of methodologies centered around its unique structure could lead to novel synthetic transformations and the efficient construction of complex organic molecules.
Medicinal Chemistry: The heterocyclic scaffolds that could be derived from this compound are prevalent in many pharmaceutically active molecules. Therefore, This compound could serve as a key starting material for the discovery of new therapeutic agents.
Materials Science: The potential for this compound to form metal complexes or to be incorporated into polymeric structures after suitable functionalization suggests its possible utility in the development of new materials. These could include novel catalysts, sensors, or photoresponsive materials.
Q & A
Basic Questions
Q. What safety protocols should be followed when handling 1-[2-(2-Nitrobenzoyl)phenyl]ethan-1-one?
- Methodological Answer :
- Avoid inhalation/contact using PPE (gloves, goggles) and work in a fume hood (P261/P262) .
- Store in labeled, airtight containers away from incompatible reagents.
- Toxicity data is limited; treat as hazardous until further studies confirm safety .
Q. Which spectroscopic techniques confirm the structure of this compound?
- Methodological Answer :
- IR Spectroscopy : Nitro group (NO₂) asymmetric/symmetric stretches at ~1520 cm⁻¹ and ~1350 cm⁻¹; ketone carbonyl (C=O) at ~1680–1700 cm⁻¹ .
- NMR :
- 1H NMR : Aromatic protons appear as complex splitting patterns (δ 7.0–8.5 ppm); acetyl protons (CH₃CO) as singlet at δ ~2.6 ppm .
- 13C NMR : Ketone carbonyl at δ ~195–205 ppm; nitrobenzoyl carbons show distinct aromatic signals .
- LC-MS : Molecular ion peak at m/z corresponding to C₁₅H₁₁NO₄ (MW: 269.25 g/mol) .
Q. How can researchers purify this compound after synthesis?
- Methodological Answer :
- Use column chromatography (silica gel, hexane/ethyl acetate gradient) to separate impurities.
- Recrystallize from ethanol or acetone for high-purity crystals .
- Monitor purity via TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane) and HPLC .
Advanced Research Questions
Q. How can nickel/palladium dual catalysis optimize cross-coupling reactions involving this compound?
- Methodological Answer :
- Use Ni(0)/Pd(II) systems under reductive conditions (e.g., Zn or Mn as reductants) for C–C bond formation .
- Example: Reductive cross-coupling with aryl halides in THF at 60°C yields biaryl ketones (monitored by ¹⁹F NMR for fluorinated analogs) .
- Optimize ligand choice (e.g., bidentate phosphines) to enhance regioselectivity .
Q. What strategies resolve contradictory spectroscopic data during derivative synthesis?
- Methodological Answer :
- 2D NMR (COSY, HSQC) : Assign overlapping aromatic signals and confirm connectivity .
- Variable Temperature NMR : Resolve dynamic effects (e.g., rotamers) by acquiring spectra at −20°C to 80°C .
- Computational Validation : Compare experimental IR/NMR with DFT-calculated spectra (e.g., Gaussian/B3LYP/6-31G*) .
Q. How does photoredox catalysis functionalize this compound?
- Methodological Answer :
- Employ in situ-generated 2-benzopyrylium as a photocatalyst under blue LED light .
- Example: Radical addition to the nitrobenzoyl moiety in flow reactors enhances yield and reduces side reactions .
- Monitor reaction progress using inline UV-Vis spectroscopy and adjust residence time dynamically .
Q. What computational methods predict the nitro group’s reactivity in electrophilic substitution?
- Methodological Answer :
- DFT Calculations : Model electron density maps (Mulliken charges) to identify electrophilic sites. Nitro groups direct meta-substitution due to electron withdrawal .
- Transition State Modeling : Use QM/MM simulations to predict activation energies for nitration or sulfonation .
- Validate with kinetic studies (e.g., competitive reactions with isotopic labeling) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
